

Caldiamide Sodium Stability Testing in Biological Systems: Application Notes and Protocols

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Compound Focus: Caldiamide sodium

CAS No.: 131410-50-9

Cat. No.: S1496349

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Introduction and Chemical Profile

Caldiamide sodium (CAS 122760-91-2) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is primarily known as a constituent in gadodiamide injection (Omniscan), where it exists in a **20:1 molar ratio** with Gadodiamide (Gd DTPA-BMA), serving as a stabilizing excipient to prevent gadolinium dissociation [1]. Its function is crucial in pharmaceutical formulations where metal complex stability is paramount for product safety and efficacy. The chemical formula is $C_{16}H_{26}CaN_5NaO_8$, with a molecular weight of **479.47 g/mol** [2]. Understanding its stability and pharmacokinetic behavior in biological systems is essential for pharmaceutical development, particularly for contrast agents where in vivo transchelation can pose significant safety concerns.

Stability and Pharmacokinetic Data Summary

The following table summarizes key quantitative stability and pharmacokinetic data for **caldiamide sodium** from preclinical studies:

Table 1: Pharmacokinetic and Stability Profile of **Caldiamide Sodium** in Rats [1]

Parameter	Value	Experimental Conditions
Elimination Half-life	0.31 hours	Intravenous dose of 0.015 mmol/kg of ¹⁴ C-labeled NaCa DTPA-BMA in rats
Volume of Distribution	244 ml/kg	
Plasma Clearance	9.2 ml/min/kg	
Cumulative Urinary Excretion (4h)	86.6% of dose	
Cumulative Urinary Excretion (120h)	95.3% of dose	
Cumulative Fecal Excretion (120h)	3.3% of dose	
Unchanged Parent Drug in Urine	~92%	HPLC and ICP-AES analysis of urine samples
Zn Transchelation Metabolite	~7%	
Cu Transchelation Metabolite	~1%	

This data demonstrates that **caldiamide sodium** is rapidly cleared from plasma, distributes primarily in the extracellular fluid compartment, and is eliminated predominantly via renal excretion. The high percentage of unchanged drug recovered in urine indicates considerable in vivo stability, albeit with minor transchelation observed [1].

Detailed Experimental Protocols

Protocol for In Vivo Pharmacokinetic and Stability Study in Rats

This protocol is adapted from the study providing the core data on **caldiamide sodium** [1].

3.1.1 Objective

To determine the basic pharmacokinetic parameters, excretion profile, and metabolic stability of **caldiamide sodium** in a rodent model.

3.1.2 Materials

- **Test Article:** ^{14}C -labeled **Caldiamide sodium** (NaCa DTPA-BMA).
- **Animals:** Laboratory rats (e.g., Wistar or Sprague-Dawley), specific pathogen-free.
- **Equipment:** Liquid Scintillation Counter (LSC), HPLC system with appropriate detector, ICP-AES, metabolic cages.

3.1.3 Procedure

- **Dosing and Sample Collection:**
 - Administer a single intravenous bolus dose of 0.015 mmol/kg ^{14}C -labeled **caldiamide sodium** to rats via the tail vein.
 - House animals individually in metabolic cages allowing for separate collection of urine and feces.
 - Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose) into heparinized tubes.
 - Centrifuge blood samples immediately to obtain plasma.
 - Collect urine and feces cumulatively over intervals (e.g., 0-4 h, 4-24 h, 24-72 h, 72-120 h).
- **Sample Analysis:**
 - **Total Radioactivity:** Homogenize fecal samples. Aliquot plasma, urine, and fecal homogenates. Mix with scintillation cocktail and count radioactivity using LSC to determine total drug-derived material.
 - **Metabolite Profiling:**
 - Pool urine samples collected over the first 4 hours.
 - Analyze using **HPLC** with radiometric detection to separate and quantify the parent compound and its metabolites.
 - Confirm the identity of metallo-metabolites (Zn, Cu forms) by coupling HPLC to **ICP-AES** for elemental analysis.

3.1.4 Data Analysis

- Calculate pharmacokinetic parameters (half-life, clearance, volume of distribution) using non-compartmental analysis from the plasma concentration-time data of total radioactivity.
- Determine mass balance by summing the cumulative radioactivity recovered in urine and feces.
- Report the relative abundance of parent drug and metabolites as a percentage of the total drug-related material in urine.

Supplemental Protocol: In Vitro Plasma Stability Study

While not specific to caldiamide, this standard protocol assesses a compound's stability in biological matrices.

3.2.1 Objective

To evaluate the stability of **caldiamide sodium** in plasma under controlled conditions.

3.2.2 Materials

- **Test Article: Caldiamide sodium** (unlabeled).
- **Matrix:** Fresh or freshly thawed rat, human, or other relevant species plasma.
- **Equipment:** HPLC system coupled with Mass Spectrometer (LC-MS/MS) or UV-Vis detector, controlled environment incubator.

3.2.3 Procedure

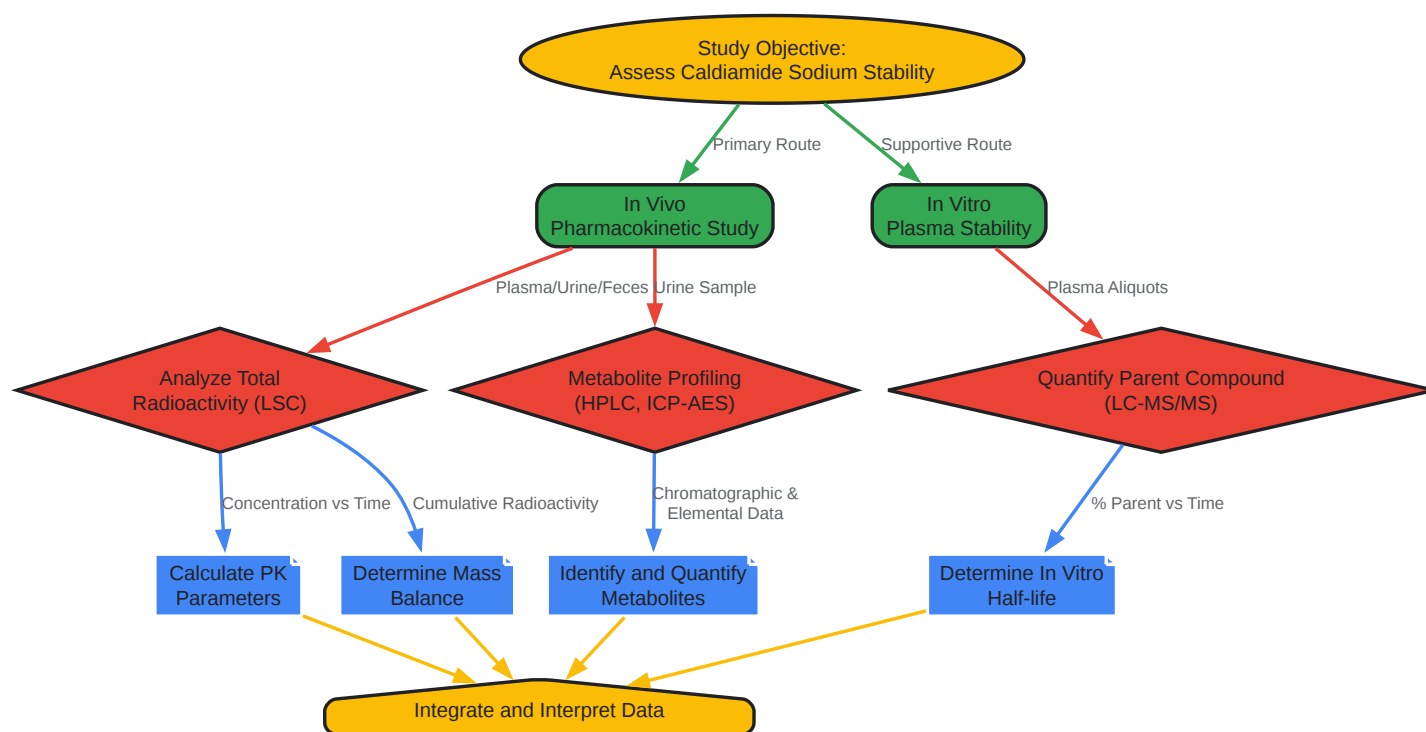
- **Incubation Preparation:**
 - Prepare a stock solution of **caldiamide sodium** in a suitable buffer.
 - Spike the stock solution into pre-warmed plasma to achieve a final concentration relevant to expected in vivo levels.
 - Incubate the mixture at **37°C** under gentle agitation.
 - Aliquot samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- **Sample Processing and Analysis:**
 - Precipitate proteins in each aliquot by adding a volume of acetonitrile containing an internal standard.
 - Vortex mix, then centrifuge at high speed to pellet the protein.
 - Inject the clear supernatant into the **HPLC system**.
 - Use a calibrated LC-MS/MS method to quantify the concentration of intact **caldiamide sodium** over time.

3.2.4 Data Analysis

- Plot the remaining percentage of the parent compound against time.
- Determine the in vitro half-life from the slope of the log-linear regression of the concentration-time profile.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of **caldiamide sodium**, integrating both in vivo and in vitro studies:



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Diagram 1: Comprehensive Stability Assessment Workflow for **Caldiamide Sodium**.

Key Findings and Interpretation

- **Rapid Elimination and Extracellular Distribution:** The short half-life and volume of distribution (~244 ml/kg) suggest **caldiamide sodium** is confined to the extracellular space and cleared efficiently by the kidneys, a desirable trait for an excipient to minimize systemic exposure [1].
- **High In Vivo Stability:** The finding that approximately **92% of the recovered material in urine is the unchanged parent drug** indicates that the calcium complex is stable in the biological environment. The minor transchelation to form Zn and Cu complexes (~8% combined) demonstrates a low, but measurable, susceptibility to metal ion exchange [1]. This underscores the importance of including sensitive metallo-metabolite profiling in stability protocols.

Conclusion

Caldiamide sodium demonstrates favorable pharmacokinetics and high stability in biological systems, with rapid renal excretion and minimal metabolism. The protocols outlined herein, centered on radiolabeled pharmacokinetic studies and advanced analytical techniques like HPLC-ICP-AES, provide a robust framework for evaluating its stability. Researchers should note that the available data is primarily preclinical and dated. For modern drug development, these protocols should be considered a foundation and augmented with contemporary analytical methodologies and stricter regulatory guidelines to ensure a comprehensive understanding of the compound's behavior in biological systems.

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References

1. Pharmacokinetics and stability of caldiamide in rats sodium [pubmed.ncbi.nlm.nih.gov]
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